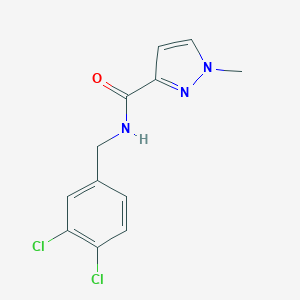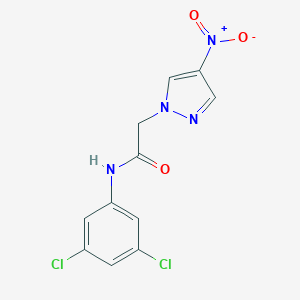
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRD-9424, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a tool compound for studying epigenetic regulation.
Mécanisme D'action
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide selectively binds to the catalytic domain of KAT6A, inhibiting its activity and preventing the acetylation of histone proteins. This leads to changes in gene expression and can impact various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to impact the differentiation of stem cells, suggesting a potential role in regenerative medicine. However, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its high selectivity for KAT6A, allowing for specific inhibition of this enzyme without impacting other lysine acetyltransferases. Additionally, the synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research. However, one limitation of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is its potential off-target effects, which may impact the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for KAT6A. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent. Finally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide could be used in combination with other epigenetic modifiers to explore the complex interplay between epigenetic regulation and gene expression.
In conclusion, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, or 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, is a valuable tool compound for studying epigenetic regulation and the role of KAT6A in various biological processes. Its high selectivity and optimized synthesis make it a valuable tool for scientific research, with potential applications in cancer therapeutics and regenerative medicine. Further research is needed to fully understand the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of the lysine acetyltransferase KAT6A, which plays a role in the regulation of gene expression. This makes 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide a valuable tool for studying epigenetic regulation and the role of KAT6A in various biological processes. Additionally, 4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has been used in high-throughput screening assays to identify potential drug candidates for the treatment of cancer and other diseases.
Propriétés
Nom du produit |
4-bromo-1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C12H12BrN3O |
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
4-bromo-1,5-dimethyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(15-16(8)2)12(17)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
Clé InChI |
VMZHPXZYGYMLGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)

![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)